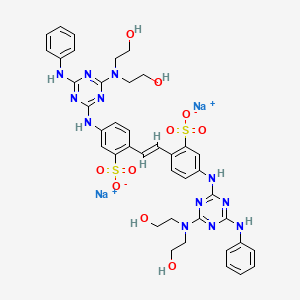
Thulium(III) chloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) chloride hydrate (TmCl3·xH2O) is a compound of thulium, a rare earth metal, and chlorine, and is used in a variety of scientific applications. It is a white, odorless, crystalline solid, and is soluble in water and other polar solvents. Due to its low toxicity and ease of handling, thulium chloride hydrate is a popular reagent in the laboratory.
Wissenschaftliche Forschungsanwendungen
Thulium(III) chloride hydrate is used in constructing sensors, particularly for the selective detection of thulium ions. For example, a thulium(III) selective membrane sensor has been developed using thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl)hydrazone (TCMH) as an ionophore, showing excellent selectivity for Tm(III) in the presence of several metal ions (Ganjali et al., 2005).
It is also involved in the synthesis of novel compounds with unique properties. For instance, a compound formed from this compound, potassium thiocyanate, and tetrabutylammonium chloride exhibits reversible structural phase changes and photoluminescence, which is significant for the development of fluorescence materials in rare earth organometallic compounds (Dong et al., 2021).
Studies on the optical and magnetic properties of Thulium(III) in hydrated chloride crystals have been conducted. This includes investigations into the optical absorption spectra and magnetic moment in relation to the crystal structure and temperature (Olsen & Gruber, 1971).
This compound plays a role in electrochemistry. Research includes studying the electrochemical behavior of TmCl3 solutions in molten salts, exploring potential applications like the electrochemical formation of Tm–Al alloys (Castrillejo et al., 2009).
In analytical chemistry, absorption spectroscopy techniques using lanthanide(III) chlorides, including thulium(III) chloride, have been developed for predicting lanthanide concentrations in various solutions (Schroll et al., 2016).
This compound is investigated in quantum mechanical simulations to understand the hydration properties of trivalent thulium ions in aqueous solutions, offering insights into the dynamics of these systems (Passler & Rode, 2015).
Additionally, its toxicological and pharmacological properties have been studied, providing crucial information for its safe handling and potential medical applications (Haley et al., 1963).
Safety and Hazards
Thulium(III) chloride hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Wirkmechanismus
Target of Action
Thulium(III) chloride hydrate is an inorganic salt composed of thulium and chlorine . It is primarily used as a precursor in the synthesis of various thulium-containing compounds . Its primary targets are the materials or substances that it is intended to modify or interact with.
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of various compounds . For instance, it has been used as a precursor to thulium during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures .
Biochemical Pathways
The specific biochemical pathways affected by this compound are largely dependent on the final thulium-containing compounds that it helps to synthesize. For example, in the case of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the compound plays a role in enhanced NIR photocatalysis .
Pharmacokinetics
It’s worth noting that both thulium(iii) chloride and its hexahydrate form are soluble in water , which can influence their distribution and availability in a given system.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific thulium-containing compounds that it helps to synthesize. For instance, when used to synthesize NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the resulting compound can be used in enhanced NIR photocatalysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and availability in a given system. Additionally, its reactivity with strong bases to make thulium(III) oxide suggests that the pH of the environment could also influence its action.
Eigenschaften
IUPAC Name |
trichlorothulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYDTRIAATWQR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tm](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10025-92-0 |
Source


|
| Record name | Thulium chloride (TmCl3), heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)


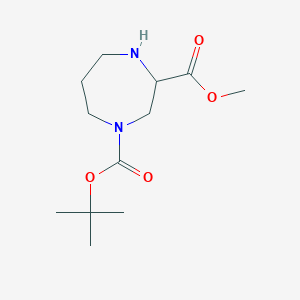
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
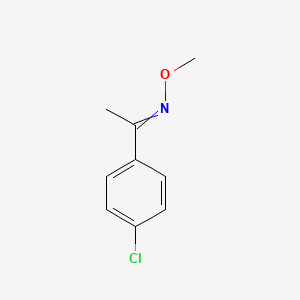
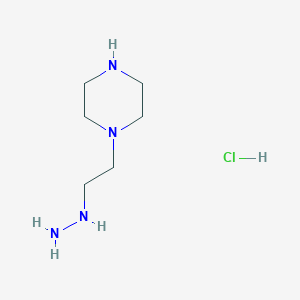

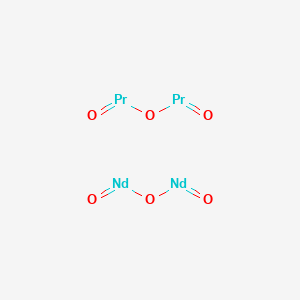
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
